3,4,5,6-Tetrabromophenolsulfonephthalein
Overview
Description
3,4,5,6-Tetrabromophenolsulfonephthalein is a chemical compound known for its use as a pH indicator and dye. It appears as a bright-red powder and has a molecular weight of 669.96. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrabromophenolsulfonephthalein typically involves the bromination of phenolsulfonephthalein. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrabromophenolsulfonephthalein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products:
Oxidation: Formation of brominated quinones.
Reduction: Formation of less brominated phenols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3,4,5,6-Tetrabromophenolsulfonephthalein is widely used in scientific research due to its versatile properties:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed as a staining agent in cell biology to visualize cellular components.
Medicine: Utilized in diagnostic assays and histological studies.
Industry: Applied in the manufacturing of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrabromophenolsulfonephthalein involves its ability to change color in response to pH variations. The compound undergoes structural changes that alter its absorbance properties, making it an effective pH indicator. The molecular targets include hydrogen ions, which interact with the compound to induce these changes .
Comparison with Similar Compounds
Bromophenol Blue: Another pH indicator with similar brominated phenol structure.
Bromothymol Blue: A pH indicator with a similar sulfonephthalein backbone but different bromination pattern.
Bromoxylenol Blue: A related compound used for similar applications
Uniqueness: 3,4,5,6-Tetrabromophenolsulfonephthalein is unique due to its high degree of bromination, which enhances its stability and color-changing properties. This makes it particularly useful in applications requiring precise pH measurements and stable dye properties .
Properties
IUPAC Name |
4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVZQGSXIKSAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-72-6 | |
Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the nitrosylation of 3,4,5,6-Tetrabromophenolsulfonephthalein with isoamyl nitrite contribute to its function as a protein indicator?
A1: The research primarily focuses on synthesizing novel protein indicators. The paper outlines a process where this compound is reacted with isoamyl nitrite in the presence of an acid catalyst. This nitrosylation step introduces nitro or nitroso groups into the this compound structure. [] These modifications are hypothesized to enhance the compound's interaction with proteins, leading to a color change that reflects protein concentration. While the exact mechanism isn't detailed, this color change likely arises from electronic interactions between the modified compound and the protein structure.
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